molecular formula C6H12N2 B2581100 2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine CAS No. 34971-86-3

2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine

Cat. No.: B2581100
CAS No.: 34971-86-3
M. Wt: 112.176
InChI Key: XGMDRQWOPUUQSV-UHFFFAOYSA-N
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Description

2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine is an organic compound with the molecular formula C6H12N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine typically involves the reaction of pyrrole with ethylene diamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted pyrrole compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid, while reduction can produce different amine derivatives.

Scientific Research Applications

2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrrol-1-yl)ethanamine: Another pyrrole derivative with similar chemical properties.

    2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate: A related compound with different functional groups.

Uniqueness

2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,5-dihydropyrrol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-3-6-8-4-1-2-5-8/h1-2H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMDRQWOPUUQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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